molecular formula C7H14O4 B2529840 (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS No. 140371-02-4

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Cat. No.: B2529840
CAS No.: 140371-02-4
M. Wt: 162.185
InChI Key: LEMIPPITFFHKFG-YFKPBYRVSA-N
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Description

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a propanoic acid backbone. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method includes the reaction of tert-butyl alcohol with a suitable acid chloride or anhydride under acidic conditions to form the tert-butyl ester. This ester is then hydrolyzed under basic conditions to yield the desired hydroxy acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions using tert-butyl alcohol and an appropriate acid derivative. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyl hydroperoxide
  • Potassium tert-butoxide

Uniqueness

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and industrial applications. The presence of the tert-butoxy group also provides steric protection, which can influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIPPITFFHKFG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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